molecular formula C4H4N4O4 B3052146 5-Methyl-3,4-dinitro-1H-pyrazole CAS No. 38859-00-6

5-Methyl-3,4-dinitro-1H-pyrazole

Cat. No. B3052146
CAS RN: 38859-00-6
M. Wt: 172.10
InChI Key: AXIFLJXPRZLOFM-UHFFFAOYSA-N
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Description

“5-Methyl-3,4-dinitro-1H-pyrazole” is a chemical compound with the CAS Number: 38859-00-6 . It has a molecular weight of 172.1 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “5-Methyl-3,4-dinitro-1H-pyrazole”, has been a topic of interest in recent years due to their potential applications in various fields . Various methods have been proposed for the synthesis of pyrazole derivatives, including vicarious nucleophilic substitution of hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group .


Molecular Structure Analysis

The molecular structure of “5-Methyl-3,4-dinitro-1H-pyrazole” can be represented by the InChI Code: 1S/C4H4N4O4/c1-2-3(7(9)10)4(6-5-2)8(11)12/h1H3,(H,5,6) .

Scientific Research Applications

Chemical Reactivity and Synthesis

5-Methyl-3,4-dinitro-1H-pyrazole and its derivatives have been the subject of various studies focusing on their chemical reactivity and synthesis methods. These compounds are significant in the field of nitrogen heterocyclic compounds, contributing to the development of materials with high energy and low sensitivity. For instance, the reactivity of 3,5-dinitro-4-(phenylsulfonyl)pyrazole, a related compound, has been explored in nucleophilic substitution reactions to form pyrazoles with substituted nitro groups (Vatsadze et al., 2012). Moreover, synthesis methods of nitropyrazole compounds, including those with higher energy than trinitortoluence (TNT), have been summarized and compared, providing a basis for further synthesis and performance studies of such materials (Old Jun-lin, 2014).

Energetic Material Development

5-Methyl-3,4-dinitro-1H-pyrazole derivatives have also been investigated for their potential in energetic material development. These studies include the synthesis and characterization of energetic derivatives and the exploration of their thermal stability. For example, the synthesis of 5‐(3,5‐dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its energetic derivatives demonstrates a combination of performance with thermal stability, which is crucial for the development of advanced energetic materials (Benz et al., 2020).

Application in Biocides

Some studies have explored the application of nitropyrazoles, including 5-Methyl-3,4-dinitro-1H-pyrazole derivatives, in the development of biocides. The synthesis of polyiodopyrazoles, for instance, has opened new prospects for the use of these compounds as potential biocides, showcasing their versatility and biocidal promise (Chand & Shreeve, 2015).

Synthesis and Structural Studies

Additionally, structural and synthesis studies of various pyrazole derivatives have been conducted. These studies include the synthesis of d10 metal coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and the investigation of their structural diversity (Cheng et al., 2017). Such research contributes to a deeper understanding of the structural properties and potential applications of these compounds.

Future Directions

The future directions for the research and development of “5-Methyl-3,4-dinitro-1H-pyrazole” and its derivatives could involve further exploration of their synthesis methods, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications .

properties

IUPAC Name

3-methyl-4,5-dinitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-2-3(7(9)10)4(6-5-2)8(11)12/h1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIFLJXPRZLOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336699
Record name 5-Methyl-3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3,4-dinitro-1H-pyrazole

CAS RN

38859-00-6
Record name 5-Methyl-3,4-dinitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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